Methyl 3-acetylcyclopentanecarboxylate
Description
Significance as a Versatile Synthetic Building Block and Intermediate
The utility of Methyl 3-acetylcyclopentanecarboxylate as a synthetic building block stems from the presence of two key functional groups: a ketone (the acetyl group) and an ester (the methyl carboxylate). These groups offer multiple reaction sites for carbon-carbon bond formation and functional group interconversion. The ketone can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions, while the ester can be hydrolyzed, reduced, or act as an electrophile in Claisen condensations.
This dual functionality allows for the sequential or chemo-selective manipulation of the molecule, enabling chemists to introduce a variety of substituents and build molecular complexity in a controlled manner. While specific, high-profile total syntheses prominently featuring this compound are not extensively documented in widely available literature, its structural motifs are found in various natural products and pharmacologically active compounds. For instance, the cyclopentane (B165970) core is a key feature of prostaglandins (B1171923) and certain antibiotics like sarkomycin. psu.edu The general class of substituted cyclopentanecarboxylates serves as important precursors in the synthesis of these and other bioactive molecules. psu.edunih.gov
Retrosynthetic Utility of the Cyclopentane-1-carboxylate Scaffold
Retrosynthetic analysis, a technique used to plan organic syntheses, highlights the strategic value of the cyclopentane-1-carboxylate scaffold. When planning the synthesis of a complex target molecule containing a substituted cyclopentane ring, chemists can often "disconnect" the target back to a simpler cyclopentanoid precursor. This compound represents such a precursor, where the acetyl and carboxylate groups can be seen as synthons for introducing further complexity.
A hypothetical retrosynthetic analysis of this compound itself points to two primary bond disconnections that align with well-established synthetic reactions:
C-C bond of the ring: The cyclopentane ring itself can be disconnected via a retro-Dieckmann condensation. This reveals a 1,6-dicarbonyl compound, specifically a substituted adipic acid diester, as a plausible starting material. libretexts.orglibretexts.orgopenstax.org
C-C bond of the acetyl group: The bond between the cyclopentane ring and the acetyl group can be disconnected through a retro-Michael addition. This suggests an α,β-unsaturated cyclopentenone (a cyclopentenone carboxylate) and an acetyl anion equivalent as the precursors.
These retrosynthetic pathways are not merely theoretical; they are based on reliable and historically significant chemical reactions, demonstrating the logical and practical value of the cyclopentane-1-carboxylate scaffold in synthetic design.
Historical Context of Cyclopentanecarboxylate (B8599756) Ester Synthesis
The synthesis of cyclopentanecarboxylate esters is historically rooted in the development of reactions that form five-membered rings. Among the most significant of these is the Dieckmann condensation , first reported by the German chemist Walter Dieckmann. libretexts.orglibretexts.org This intramolecular Claisen condensation of a 1,6-diester in the presence of a base to form a cyclic β-keto ester has been a cornerstone for the synthesis of cyclopentanone (B42830) derivatives for over a century. libretexts.orglibretexts.orgopenstax.org
Early research into the synthesis of natural products and other complex molecules frequently employed the Dieckmann condensation and related cyclization strategies to construct the core cyclopentane ring system, solidifying the importance of cyclopentanecarboxylate esters as key intermediates in organic synthesis.
Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 3-acetylcyclopentane-1-carboxylate | nih.gov |
| Molecular Formula | C9H14O3 | nih.gov |
| Molecular Weight | 170.21 g/mol | nih.gov |
| CAS Number | 214531-77-8 | nih.gov |
| Appearance | Not specified | |
| Canonical SMILES | CC(=O)C1CC(C(C1)C(=O)OC) | |
| InChI Key | WPNZZNWTLVFRAC-UHFFFAOYSA-N |
Historical Synthetic Methods for Cyclopentanecarboxylate Scaffolds
| Reaction | Description | Starting Materials | Product Type |
| Dieckmann Condensation | Intramolecular Claisen condensation to form a cyclic β-keto ester. | 1,6-Diesters (e.g., diethyl adipate) | 5-membered cyclic β-keto ester |
| Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. | Enolate (Michael donor) and α,β-unsaturated ketone/ester (Michael acceptor) | 1,5-dicarbonyl compound |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-acetylcyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6(10)7-3-4-8(5-7)9(11)12-2/h7-8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNZZNWTLVFRAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Acetylcyclopentanecarboxylate and Its Core Structure
The synthesis of Methyl 3-acetylcyclopentanecarboxylate can be approached by considering the formation of its two key structural features: the cyclopentanecarboxylate (B8599756) ester and the acetyl-substituted cyclopentane (B165970) ring.
Classical Approaches to Cyclopentanecarboxylate Ester Formation
The formation of the methyl ester group on a cyclopentanecarboxylic acid backbone is a fundamental transformation in organic synthesis. Several classical methods are employed to achieve this conversion efficiently.
The Fischer-Speier esterification is a cornerstone reaction involving the acid-catalyzed condensation of a carboxylic acid and an alcohol. organic-chemistry.orgmasterorganicchemistry.com In the context of the core structure, cyclopentanecarboxylic acid would be reacted with methanol (B129727) in the presence of a strong acid catalyst.
The reaction is an equilibrium process, and several modifications are employed to drive it toward the formation of the desired ester product, Methyl cyclopentanecarboxylate. organic-chemistry.orgmasterorganicchemistry.com Key strategies include:
Use of Excess Alcohol: Employing methanol as the solvent ensures it is present in a large excess, shifting the equilibrium towards the product side according to Le Chatelier's principle. masterorganicchemistry.compatsnap.com Studies have shown that increasing the alcohol excess from a 1:1 ratio to a 10-fold or 100-fold excess can dramatically increase the ester yield to over 95%. masterorganicchemistry.com
Water Removal: The continuous removal of water, a byproduct of the reaction, is another effective method to enhance yield. organic-chemistry.orgpatsnap.com This is often accomplished using a Dean-Stark apparatus for azeotropic distillation or by adding dehydrating agents like molecular sieves. organic-chemistry.org
Catalyst Selection: While mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional catalysts, other options such as p-toluenesulfonic acid (TsOH) are also common. organic-chemistry.orgmasterorganicchemistry.com In some cases, solid-supported acid catalysts or Lewis acids like hafnium(IV) and zirconium(IV) salts have been developed to facilitate easier workup and catalyst recycling. organic-chemistry.org
The mechanism proceeds via protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester. organic-chemistry.orgnumberanalytics.com
Table 1: Conditions and Catalysts for Fischer Esterification
| Parameter | Description | Examples | Citation |
|---|---|---|---|
| Catalysts | Brønsted or Lewis acids used to protonate the carboxylic acid. | H₂SO₄, HCl, p-TsOH, Hafnium(IV) salts | masterorganicchemistry.com, organic-chemistry.org |
| Reactants | Carboxylic Acid and Alcohol | Cyclopentanecarboxylic acid, Methanol | masterorganicchemistry.com |
| Conditions | Typically heated under reflux to increase reaction rate. | 50°C to 250°C | patsnap.com |
| Yield Enhancement | Methods to shift equilibrium towards products. | Use of excess alcohol, azeotropic removal of water. | masterorganicchemistry.com, organic-chemistry.org, patsnap.com |
An alternative to acid-catalyzed esterification is the alkylation of a pre-formed carboxylate anion. organic-chemistry.org This two-step approach first involves the deprotonation of the carboxylic acid (e.g., cyclopentanecarboxylic acid) with a suitable base to form a stable carboxylate salt. In the second step, this salt acts as a nucleophile, attacking an alkylating agent to form the ester.
This method avoids the use of strong acids and the generation of water, making it suitable for substrates that may be sensitive to acidic conditions. organic-chemistry.org A variety of alkylating agents can be employed for methylation:
Traditional Reagents: Simple methyl halides (e.g., methyl iodide) or methyl sulfates (e.g., dimethyl sulfate) are effective but are also toxic.
Greener Alternatives: Dimethyl carbonate has emerged as a non-toxic and environmentally benign methylating reagent that can effectively esterify carboxylic acids in the presence of a base catalyst. organic-chemistry.org
Other Reagents: Other specialized reagents for ester synthesis via O-alkylation include orthoesters, N,N-dimethylformamide dialkyl acetals, and triazene (B1217601) derivatives. tcichemicals.com
Table 2: Common Reagents for Ester Synthesis via O-Alkylation
| Reagent Type | Examples | Notes | Citation |
|---|---|---|---|
| Bases | Sodium Hydroxide (B78521), Potassium Carbonate | To form the carboxylate salt. | |
| Methylating Agents | Methyl Iodide, Dimethyl Sulfate (B86663) | Highly reactive but toxic. | organic-chemistry.org |
| Green Methylating Agents | Dimethyl Carbonate | Nontoxic, requires base catalyst. | organic-chemistry.org |
| Specialized Reagents | Orthoesters, O-Dialkylisoureas | Used for specific applications. | tcichemicals.com |
Cyclization Reactions for the Cyclopentane Ring System
The formation of the substituted cyclopentane ring itself is a more complex challenge, often requiring multi-step sequences.
A sophisticated strategy for constructing functionalized cyclopentane rings involves the oxidative cleavage of a bicyclic or polycyclic precursor, followed by an intramolecular cyclization. This approach allows for the creation of specific substitution patterns on the cyclopentane ring that might be difficult to achieve through more direct cyclization methods.
One patented process highlights a relevant pathway where the oxidative ring-opening of 3-methylene-bicyclo[2.2.1]heptan-2-one with an oxidizing agent like hydrogen peroxide is a key step. google.com This reaction, conducted in an alcoholic solvent such as methanol, cleaves the bicyclic system to generate a linear intermediate which is effectively the precursor to this compound. google.comgoogleapis.com The presence of methanol during the oxidative opening allows for the direct formation of the methyl ester. google.com This transformation efficiently converts a readily available bicyclic starting material into the desired functionalized monocyclic cyclopentane system.
This compound is a crucial, isolatable intermediate in the synthesis of bicyclo[3.2.1]octane-2,4-dione, a valuable building block for herbicidal compounds. google.com The synthetic route demonstrates the practical application of the oxidative ring-opening strategy.
The process begins with the oxidative ring-opening of a starting material like 3-methylene-bicyclo[2.2.1]heptan-2-one. google.com Using a sulfurous peroxo acid or, more commonly, hydrogen peroxide in methanol, the bicyclic structure is cleaved. google.com This step directly yields this compound. If the reaction results in the formation of the free 3-acetylcyclopentanecarboxylic acid, an additional esterification step is required before proceeding. google.comgoogleapis.com
In the subsequent and final step, the intermediate, this compound, undergoes a base-catalyzed intramolecular cyclization. The base promotes a condensation reaction, leading to the formation of the strained bicyclo[3.2.1]octane-2,4-dione ring system. This pathway is economically and ecologically advantageous as it utilizes simple petrochemical raw materials and reagents like hydrogen peroxide. google.com
Table 3: Synthetic Pathway to Bicyclo[3.2.1]octane-2,4-dione
| Step | Starting Material | Reagents | Intermediate/Product | Purpose | Citation |
|---|---|---|---|---|---|
| 1 | 3-Methylene-bicyclo[2.2.1]heptan-2-one | Hydrogen Peroxide, Methanol | This compound | Oxidative ring-opening to form the key intermediate. | , google.com |
| 2 | This compound | Base (e.g., Sodium Methanolate) | Bicyclo[3.2.1]octane-2,4-dione | Base-catalyzed intramolecular cyclization. | |
Condensation Reactions Utilizing Activated Methylene (B1212753) Compounds
One of the most fundamental and enduring methods for the synthesis of cyclic β-keto esters is the Dieckmann condensation. wikipedia.orgorganic-chemistry.org This intramolecular reaction involves the base-catalyzed cyclization of a diester to form a five- or six-membered ring. orgoreview.comyoutube.com For the synthesis of the cyclopentanone (B42830) core of this compound, a 1,6-diester is the required starting material. wikipedia.orgorgoreview.com
The mechanism is analogous to the intermolecular Claisen condensation. organic-chemistry.org It begins with the deprotonation of an α-carbon of the diester by a strong base, typically a sodium alkoxide like sodium methoxide (B1231860), to generate a highly nucleophilic enolate ion. wikipedia.orgucla.edu This enolate then attacks the carbonyl carbon of the second ester group within the same molecule in a 5-exo-trig nucleophilic attack. wikipedia.org The subsequent elimination of an alkoxide ion results in the formation of a cyclic β-keto ester. ucla.edu
A classic example is the cyclization of dimethyl adipate (B1204190) using sodium methoxide in methanol, which, after acidic workup, yields methyl 2-oxocyclopentane-1-carboxylate. ucla.edu To arrive at a structure analogous to the target molecule, a substituted adipate ester would be necessary. The reaction is particularly efficient for forming the sterically stable five- and six-membered rings. wikipedia.orgyoutube.com A patent describes a specific industrial preparation method for cyclopentanone-2-carboxylate methyl ester using dimethyl adipate and sodium methoxide in DMF solvent, with the reaction proceeding at 90-110°C. google.com
| Reactant | Base | Product | Ring Size |
| Dimethyl Adipate | Sodium Methoxide | Methyl 2-oxocyclopentane-1-carboxylate | 5-membered |
| Diethyl Heptanedioate | Sodium Ethoxide | Ethyl 2-oxocyclohexane-1-carboxylate | 6-membered |
Modern Synthetic Transformations
Modern organic synthesis seeks to improve upon classical methods by enhancing efficiency, control, and complexity in a single operation. The following sections detail contemporary approaches to the synthesis of the functionalized cyclopentane core.
The direct alkylation of enolates provides a powerful method for introducing substituents onto a pre-existing ring system. libretexts.org For a molecule like this compound, this strategy could be employed by first forming the core cyclopentanone β-keto ester, such as methyl 2-oxocyclopentane-1-carboxylate, and then introducing additional substituents via alkylation.
The process requires the formation of an enolate ion by treating the ketone or ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF). libretexts.org The use of a strong base ensures the complete and irreversible formation of the enolate, preventing side reactions like self-condensation. libretexts.org This enolate can then act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org
Research has demonstrated the α-tert-alkylation of ketones via their silyl (B83357) enol ethers, showcasing the versatility of enolate chemistry in creating sterically hindered products. orgsyn.org While aldehydes are poor substrates for this reaction due to competing condensation, ketones, esters, and nitriles can all be effectively alkylated. libretexts.org In cases of unsymmetrical ketones, alkylation generally occurs at the less sterically hindered position. libretexts.org
| Substrate | Base | Alkylating Agent | Key Outcome |
| Ketone/Ester | Lithium Diisopropylamide (LDA) | Alkyl Halide | Formation of a C-C bond at the α-carbon. libretexts.org |
| 2-Methylcyclohexanone | LDA | Methyl Iodide | Alkylation occurs primarily at the less hindered C6 position. libretexts.org |
| Silyl enol ether | Lewis Acid (e.g., TiCl4) | Tertiary Alkyl Halide | Solves the problem of α-tert-alkylation of ketones. orgsyn.org |
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern synthesis, prized for its ability to create carbon-carbon double bonds, predominantly with E-stereoselectivity. wikipedia.orgnumberanalytics.com It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org While not directly forming the cyclopentane ring in one step, the HWE reaction is instrumental in building precursors that can be subsequently cyclized.
A synthetic strategy could involve an HWE reaction to construct an unsaturated diester or keto-ester, which then undergoes an intramolecular Michael addition to form the cyclopentane ring. A notable application of this concept is the tandem Michael addition-intramolecular HWE olefination approach to synthesize cyclopentene (B43876) carboxylates. core.ac.uk This strategy uses the reaction of a dione (B5365651) with a phosphoryl-substituted unsaturated ester, where an initial Michael addition is followed by an intramolecular HWE reaction to close the ring. core.ac.uk This demonstrates how the HWE reaction can be integrated into a sequence to build the functionalized five-membered ring system.
The HWE reaction offers advantages over the classical Wittig reaction, as the phosphonate-stabilized carbanions are more nucleophilic and the resulting dialkyl-phosphate by-product is water-soluble, simplifying purification. wikipedia.orgukessays.com
| Reaction Type | Key Reagents | Intermediate/Product | Significance |
| Standard HWE | Phosphonate ester, Base, Aldehyde/Ketone | (E)-Alkene | High stereoselectivity for the E-isomer. wikipedia.org |
| Tandem Michael-HWE | Dione, α-phosphoryl-α,β-unsaturated lactone | Cyclopentene annulated lactone | Forms the cyclopentene ring via a cascade process. core.ac.uk |
| Z-Selective HWE | 2-fluoro-2-diethylphosphonoacetic acid, 2-TOM-cyclopentanone | Z-fluoroolefin | Achieves high Z-selectivity, contrary to the usual E-selectivity. fao.org |
Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov
One-pot reactions that form the cyclopentane ring with multiple functionalities are particularly valuable. Research has shown that functionalized cyclopentenes can be synthesized through a multicomponent reaction of 1,2-allenic ketones with 4-chloroacetoacetate and a compound containing an active methylene group (e.g., malononitrile). rsc.org This reaction proceeds through a cascade of nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction to build the substituted cyclopentene ring under mild, metal-free conditions. rsc.org Another powerful example is the asymmetric formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes, which yields densely functionalized cyclopentanones with high enantioselectivity. acs.org
The use of catalysts can significantly enhance the scope and efficiency of multicomponent reactions. An elegant strategy combines organocatalysis with an isocyanide-based multicomponent reaction to produce unique, tetrasubstituted cyclopentenyl frameworks. nih.gov The sequence begins with an asymmetric Michael addition to form a chiral cyclic hemiacetal, which then undergoes a diastereoselective intramolecular MCR with an amine and an isocyanide. nih.gov
Another prominent example involves a multicatalytic cascade sequence using a secondary amine and an N-heterocyclic carbene (NHC) catalyst. acs.org This one-pot formal [3+2] cycloaddition between 1,3-dicarbonyls (like β-ketoesters) and α,β-unsaturated aldehydes proceeds via a secondary amine-catalyzed Michael addition, followed by an NHC-catalyzed intramolecular crossed benzoin (B196080) reaction to furnish the functionalized cyclopentanone core. acs.org Such catalyst-initiated transformations provide access to complex and highly functionalized cyclopentane rings from simple, readily available starting materials. acs.org
| Catalyst System | Reactants | Product Type | Key Feature |
| Secondary Amine / N-Heterocyclic Carbene | 1,3-Dicarbonyl, α,β-Unsaturated Aldehyde | Functionalized Cyclopentanone | Asymmetric multicatalytic [3+2] formal cycloaddition. acs.org |
| Organocatalyst + Thermal | α-Cyanoketone, α,β-Unsaturated Aldehyde, Amine, Isocyanide | Tetrasubstituted Cyclopentenyl Amine | Diastereoselective isocyanide-based MCR on a chiral substrate. nih.gov |
| Metal-Free | 1,2-Allenic Ketone, 4-Chloroacetoacetate, Malononitrile | Functionalized Cyclopentene | Cascade process involving Michael addition and aldol (B89426) reaction. rsc.org |
| Copper Catalyst | 2-Bromobenzamide, Benzylic Alcohol, Sodium Azide | Quinazolinone | Demonstrates a catalyzed multicomponent cascade redox reaction principle. rsc.org |
Cross-Coupling Methodologies for Related Cyclopentane Derivatives
Cross-coupling reactions represent a powerful and versatile class of chemical transformations for the formation of carbon-carbon and carbon-heteroatom bonds, and they are instrumental in the synthesis of complex organic molecules. nih.gov These reactions typically involve the coupling of an organic halide (electrophile) with an organometallic compound (nucleophile) in the presence of a metal catalyst, most commonly palladium. nih.govnumberanalytics.com The general catalytic cycle for palladium-catalyzed cross-coupling proceeds through three elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov
While palladium catalysis is prevalent, other transition metals are also effective. For instance, copper catalysis has been successfully employed for the direct perarylation of cyclopentadiene (B3395910). In one approach, using zirconocene (B1252598) dichloride as a cyclopentadiene source and various aryl iodides, a copper(I)-catalyzed cross-coupling reaction under microwave activation resulted in the formation of hexaarylcyclopentadienes. rsc.org This method demonstrates the creation of multiple new C-C bonds on a cyclopentane precursor in a single step. rsc.org
Key cross-coupling reactions applicable to the synthesis of functionalized cyclic frameworks include:
Suzuki-Miyaura Coupling: Utilizes an organoboron compound as the nucleophile. nih.govtaylorandfrancis.com
Negishi Coupling: Employs an organozinc reagent. nih.gov
Buchwald-Hartwig Amination: A specialized method for forming carbon-nitrogen bonds, crucial for synthesizing nitrogen-containing cyclic derivatives. nih.gov
These methodologies provide robust pathways for elaborating the cyclopentane core, allowing for the introduction of various substituents required for complex target molecules.
Table 1: Overview of Selected Cross-Coupling Reactions
| Reaction Name | Typical Catalyst | Nucleophile | Key Bond Formed |
| Suzuki-Miyaura | Palladium(0) | Organoboron | C-C |
| Negishi | Palladium(0) | Organozinc | C-C |
| Buchwald-Hartwig | Palladium(0) | Amine | C-N |
| Perarylation | Copper(I) | Aryl Halide | C-C |
Rearrangement Reactions in Cyclic Ester Synthesis
Rearrangement reactions, which involve the intramolecular migration of an atom or group, are fundamental in organic synthesis for altering molecular frameworks, often to create cyclic structures or introduce specific functional groups. numberanalytics.com In the context of synthesizing cyclic esters and their precursors, several rearrangement reactions are of particular importance.
The Favorskii rearrangement provides a direct method for the synthesis of carboxylic acid esters from α-halo ketones. Notably, methyl cyclopentanecarboxylate, the core ester structure of the target molecule, can be prepared via the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) using sodium methoxide. orgsyn.org This reaction proceeds through a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring opening to yield the contracted cyclopentane ring system. orgsyn.org
Another critical method is the Baeyer-Villiger rearrangement (also known as Baeyer-Villiger oxidation), which converts a ketone into an ester, or a cyclic ketone into a lactone (a cyclic ester), using a peracid like meta-chloroperoxybenzoic acid (mCPBA). youtube.comlibretexts.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and is highly valuable for producing lactones that can be further modified. youtube.com
The Claisen rearrangement , a type of libretexts.orglibretexts.org-sigmatropic rearrangement, is used to form α-allyl carbonyl compounds from allyl vinyl ethers. acs.org This reaction is a powerful tool for constructing carbon-carbon bonds and can be applied to create substituted cyclic ketones, which are precursors for cyclic esters. numberanalytics.comacs.org
Table 2: Key Rearrangement Reactions in Cyclic Synthesis
| Rearrangement | Starting Material | Product | Key Transformation |
| Favorskii | α-Halo Ketone | Ester | Ring contraction |
| Baeyer-Villiger | Ketone | Ester/Lactone | Oxygen insertion |
| Claisen | Allyl Vinyl Ether | γ,δ-Unsaturated Carbonyl | C-C bond formation |
Catalytic Approaches in this compound Synthesis
Catalysis is central to modern organic synthesis, offering efficient and selective routes to complex molecules. Transition metal catalysis, in particular, provides a diverse toolkit for constructing and functionalizing the cyclopentane ring of this compound.
Transition Metal Catalysis
Palladium-catalyzed hydrogenation is a premier method for the reduction of carbon-carbon double and triple bonds to form saturated systems. masterorganicchemistry.comyoutube.com The reaction typically employs hydrogen gas (H₂) and a heterogeneous catalyst such as palladium on carbon (Pd/C). masterorganicchemistry.com This process is essential for converting unsaturated cyclic precursors, like cyclopentenes or cyclopentadienes, into the saturated cyclopentane ring.
The mechanism involves the adsorption of the alkene and H₂ onto the surface of the palladium catalyst. masterorganicchemistry.com The hydrogen molecule dissociates into hydrogen atoms, which are then added to the double bond. nih.gov A key feature of this reaction is its stereoselectivity, generally resulting in the syn-addition of the two hydrogen atoms to the same face of the alkene. masterorganicchemistry.com While alkenes are readily hydrogenated, the reduction of aromatic rings, such as benzene, typically requires more forcing conditions like higher temperatures and pressures. youtube.comyoutube.com Palladium is generally not effective at hydrogenating ketones under conditions used for alkene reduction. youtube.com
Copper catalysis is a valuable tool for forming carbon-carbon bonds, including the introduction of methyl groups. researchgate.netacs.org Copper-catalyzed radical methylation has been developed for the synthesis of various organic compounds. nih.gov In some systems, an oxidant like dicumyl peroxide can also serve as the methyl source, generating a methyl radical that is incorporated into the target molecule. nih.gov
More advanced methods include the direct C(sp³)–H methylation of unactivated C-H bonds. acs.org Using a copper catalyst and a methylating agent such as trimethylaluminum, it is possible to install a methyl group onto a saturated carbon framework. acs.org This type of reaction could be envisioned as a strategy for introducing the acetyl group (or a precursor) onto the cyclopentane ring. Beyond methylation, copper catalysis is also effective for other C-C bond formations, such as the arylation of cyclopentadiene. rsc.org
Cobalt-mediated catalysis has emerged as a significant strategy in the total synthesis of complex natural products, particularly terpenoids, which often feature intricate carbocyclic skeletons. nih.gov Asymmetric catalysis using cobalt complexes allows for a high degree of control over stereochemistry, which is crucial for producing enantiomerically pure compounds. nih.gov
These methods have been successfully applied as key steps in the synthesis of various terpenoids, demonstrating their utility in constructing densely functionalized cyclic systems. nih.gov For example, the Nicholas reaction, which involves the stabilization of a propargyl cation by a dicobalt hexacarbonyl cluster, has been used to prepare complex terpene-based hybrids. nih.gov The principles of cobalt-mediated asymmetric catalysis could be applied to the synthesis of chiral cyclopentane derivatives, providing a route to specific stereoisomers of substituted cyclopentanecarboxylates.
Organocatalysis and Metal-Free Systems
The field of organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful metal-free alternative for constructing complex molecular architectures. These methods circumvent the cost, toxicity, and challenges associated with trace metal removal in traditional transition metal catalysis.
One prominent strategy for forming the cyclopentane ring involves metal-free cycloaddition reactions. For instance, the combination of a diboron(4) compound and pyridine (B92270) has been shown to catalyze a formal [3+2] cycloaddition between cyclopropyl (B3062369) ketones and alkenes. This approach is effective for creating highly substituted and challenging cyclopentane structures with high yield and diastereoselectivity.
For transformations involving the β-keto ester functionality, which is central to the target molecule, various organocatalytic methods have been developed. N-Heterocyclic carbenes (NHCs) have been successfully employed to catalyze the synthesis of α-amino-β-keto esters through a novel umpolung approach, demonstrating high atom efficiency under mild conditions. Similarly, basic organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate reactions such as the 1,3-dipolar cycloaddition of β-ketoesters with azides to form functionalized triazoles. Furthermore, pyrrolidine (B122466) and its derivatives have proven effective in catalyzing aldol and Knoevenagel condensations, which are fundamental C-C bond-forming reactions, often under solvent-free conditions. These examples highlight the versatility of organocatalysis in constructing both the cyclopentane core and in modifying the key functional groups present in this compound.
Interactive Table: Organocatalytic and Metal-Free Methodologies
| Methodology | Catalyst System | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Cyclopentane Synthesis | Diboron(4) compound / Pyridine | [3+2] Cycloaddition | Metal-free synthesis of polysubstituted cyclopentanes. | |
| α-Amino-β-keto ester Synthesis | N-Heterocyclic Carbene (NHC) | Cross-Aza-Benzoin Reaction | Atom-efficient umpolung reaction under mild conditions. | |
| β-Ketoester Derivatization | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1,3-Dipolar Cycloaddition | Synthesis of triazoles from fatty β-ketoesters. | |
| C=C Bond Formation | Pyrrolidine derivatives | Aldol/Knoevenagel Condensation | High activity and yields under solvent-free conditions. |
Photoredox Catalysis and Visible Light-Initiated Reactions
Visible light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the formation of complex bonds under exceptionally mild conditions. This approach harnesses the energy of visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a wide array of chemical transformations.
The construction of the cyclopentane ring system can be efficiently achieved through various photocatalytic cycloaddition reactions. A notable example is the intermolecular [3+2] cycloaddition of electron-poor olefins with cyclopropylanilines, which can be initiated by visible light in the presence of an organic dye photocatalyst like Eosin Y. This process involves the photo-oxidation of the aniline (B41778) to a radical cation, which undergoes ring-opening and subsequent cycloaddition to form the five-membered ring. Similarly, photoredox catalysis can facilitate the [3+2] cycloaddition of β-keto esters with vinyl azides, a reaction that can be rendered asymmetric through a cooperative system involving a chiral nickel catalyst and an organic photocatalyst.
Another powerful strategy is the photoredox-catalyzed radical cyclization of unactivated alkene-substituted β-ketoesters. This intramolecular hydroalkylation can construct the cyclopentanone ring with high stereoselectivity, a key step in the synthesis of complex molecules like prostaglandins (B1171923). The generation of radicals from aromatic β-ketoesters using photocatalysts such as fac-Ir(ppy)₃ allows for subsequent reactions like pinacol (B44631) coupling or benzannulation with alkynes, showcasing the versatility of these intermediates. These methods represent a significant advance, providing access to functionalized cyclopentane and cyclopentanone structures under mild, light-driven conditions.
Acid/Base Catalysis in Ester Formation and Ring Closure
Classic acid and base catalysis remains fundamental to the synthesis of structures like this compound, particularly for forming the ester group and constructing the cyclopentane ring.
Ester Formation: The methyl ester functionality is typically introduced via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by a catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester. To drive the equilibrium towards the product, the alcohol is often used in large excess or water is removed as it is formed.
Ring Closure: The formation of the five-membered cyclopentanone ring from an acyclic precursor is classically achieved through the Dieckmann condensation. This is an intramolecular base-catalyzed reaction of a diester (specifically a 1,6-diester for a five-membered ring) to yield a cyclic β-keto ester. The mechanism is analogous to the intermolecular Claisen condensation. A strong base, such as an alkoxide, removes an acidic α-proton from one of the ester groups to generate an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. The subsequent elimination of an alkoxide leaving group forms the cyclic β-keto ester. A full equivalent of base is required because the final deprotonation of the product, a highly acidic β-keto ester, is the thermodynamic driving force of the reaction.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. This involves minimizing waste, using less hazardous materials, and improving energy efficiency.
Solvent-Free Reaction Conditions
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Mechanochemistry, particularly using techniques like ball-milling, offers a powerful alternative by enabling reactions to occur in the solid state or with minimal liquid assistance.
Remarkably, the classic Dieckmann condensation, a key reaction for forming the cyclopentanone core, has been shown to proceed efficiently in the complete absence of solvent. For example, mixing diethyl adipate with powdered potassium tert-butoxide in a mortar and pestle leads to a solid-state reaction that, after neutralization, allows the product to be isolated directly by distillation in high yield (82%). This solvent-free approach is cleaner, simpler, and more economical than traditional methods that require dry solvents, inert atmospheres, and high dilution conditions.
Beyond the Dieckmann condensation, ball-milling has been successfully applied to other relevant transformations. It facilitates the direct amidation of esters and the condensation of biomass-derived aldehydes and ketones, such as cyclopentanone, often with higher yields and selectivity under milder conditions than conventional heating methods. These solvent-free methods significantly reduce waste and simplify product isolation, representing a major step towards more environmentally benign synthesis.
Use of Environmentally Benign Reagents and Methyl Sources
Replacing hazardous reagents with safer, more sustainable alternatives is a cornerstone of green chemistry. In the synthesis of this compound, the choice of the methylating agent for the esterification step is a key consideration. Traditional reagents like methyl iodide and dimethyl sulfate are effective but highly toxic.
Dimethyl carbonate (DMC) has emerged as an excellent "green" methylating agent. It is non-toxic, biodegradable, and can be produced via a clean process. Base-catalyzed methylation of carboxylic acids using DMC proceeds under mild conditions with high selectivity, avoiding the formation of undesirable inorganic salt by-products. Another less toxic and inexpensive alternative is methyl salicylate, which can selectively esterify carboxylic acids with wide functional group tolerance.
Interactive Table: Green Reagents and Solvents
| Reagent/Solvent | Application | Green Chemistry Advantage | Reference |
|---|---|---|---|
| Dimethyl Carbonate (DMC) | Methylating Agent | Non-toxic, biodegradable, clean production process, avoids salt by-products. | |
| Methyl Salicylate | Methylating Agent | Inexpensive, less toxic, selective, wide functional group tolerance. | |
| Cyclopentyl Methyl Ether (CPME) | Reaction Solvent | Eco-friendly alternative to THF/dioxane, stable, hydrophobic, forms azeotrope with water. |
Chemo-Enzymatic Synthesis Routes
Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and highly selective reaction pathways. Enzymes operate under mild conditions with exceptional regio- and stereoselectivity, making them ideal for synthesizing chiral molecules.
For a molecule like this compound, which contains a prochiral ketone, enzymatic reduction is a powerful strategy for producing a specific stereoisomer. For example, the asymmetric reduction of β-keto esters to enantiopure secondary alcohols can be achieved using whole-cell catalysts containing enzymes like (S)-1-phenylethanol dehydrogenase (PEDH). This approach offers high enantioselectivity across a broad range of substrates.
More broadly, chemo-enzymatic roadmaps can be designed to produce complex molecules from simple, often renewable, starting materials. For instance, a sustainable chemo-enzymatic pathway to chiral epoxides has been developed from levoglucosenone, a compound derived from cellulose. This route involves key steps like lipase-mediated Baeyer-Villiger oxidation and demonstrates how enzymes can be integrated with chemical steps to create safer and more efficient syntheses. Such approaches, which combine biocatalytic cascades with chemical reactions like cross-coupling, provide effective methods for constructing complex chiral scaffolds.
Advanced Reaction Chemistry of Methyl 3 Acetylcyclopentanecarboxylate
Mechanistic Investigations of Key Transformations
The chemical behavior of methyl 3-acetylcyclopentanecarboxylate is dictated by the interplay between its two primary functional groups and the cyclopentane (B165970) scaffold. Mechanistic studies reveal a rich landscape of reactivity, from substitutions at the ester to reactions involving the ketone and the ring structure itself.
Nucleophilic Acyl Substitutions at the Ester Moiety
The methyl ester group of the title compound is susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. libretexts.org This reaction proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile first attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate. youtube.comyoutube.com This intermediate is typically unstable and rapidly collapses by reforming the carbon-oxygen double bond and expelling the methoxide (B1231860) (-OCH₃) leaving group. libretexts.org
Reactivity of the Acetyl Group in Cyclopentane Ring Systems
The acetyl group, a methyl ketone, provides a second site for a variety of chemical reactions. Standard ketone chemistry, such as nucleophilic addition, reduction, and enolate formation, is readily applicable. For example, reduction with hydride reagents like sodium borohydride (B1222165) would convert the acetyl group into a secondary alcohol, yielding methyl 3-(1-hydroxyethyl)cyclopentanecarboxylate.
One notable reaction involving ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester through treatment with a peroxy acid. In this case, the acetyl group could be oxidized to an acetate (B1210297) ester. The migratory aptitude of the groups attached to the ketone carbonyl (methyl vs. cyclopentyl) dictates the product. Generally, the group better able to stabilize a positive charge preferentially migrates.
Ring-Opening and Ring-Expansion Reactions
The cyclopentane ring, while more stable than three- or four-membered rings, can participate in ring-opening and ring-expansion reactions under specific conditions. libretexts.orglibretexts.org Ring strain, though less severe than in cyclopropane (B1198618) and cyclobutane, still influences its reactivity. libretexts.orgyoutube.com Ring-opening can be achieved catalytically over metals like platinum or rhodium, typically under hydrogenation conditions, to yield acyclic alkanes. researchgate.net
Ring-expansion reactions offer a pathway to larger, often six-membered, carbocycles. wikipedia.org For cyclic ketones, methods like the Tiffeneau-Demjanov rearrangement can be employed to insert a carbon atom into the ring, converting a cyclopentanone (B42830) derivative into a cyclohexanone (B45756). wikipedia.org Such carbocation-mediated rearrangements can be initiated from a suitably positioned leaving group, with the migration of a ring carbon bond driving the expansion. youtube.comyoutube.com For instance, conversion of the acetyl group to an exocyclic aminomethyl group followed by diazotization could initiate a rearrangement to a cyclohexanone derivative. wikipedia.org The Dowd-Beckwith reaction is another powerful method for the ring-expansion of cyclic ketones. researchgate.net
Stereoelectronic Effects on Cyclopentane Reactivity
Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, are crucial in understanding the chemistry of cyclopentane systems. pitt.edursc.org The cyclopentane ring is not planar, adopting a puckered 'envelope' conformation to relieve torsional strain. libretexts.orglumenlearning.com In this conformation, substituents can occupy pseudo-axial or pseudo-equatorial positions.
Functional Group Interconversions and Derivatization
The presence of two distinct functional groups allows for selective transformations and the synthesis of a wide array of derivatives from this compound.
Transformations of the Ester Functionality
The methyl ester is a versatile handle for derivatization. Standard functional group interconversions allow for its conversion into other key organic functionalities. The choice of reagents and reaction conditions determines the outcome.
Table 1: Selected Functional Group Interconversions of the Ester Moiety
| Transformation | Reagents & Conditions | Product Functional Group |
|---|---|---|
| Saponification | NaOH or KOH, H₂O/MeOH, Heat | Carboxylic Acid |
| Transesterification | R'OH, Acid or Base Catalyst, Heat | Different Ester (R'O-C=O) |
| Amidation | NH₃, R'NH₂, or R'₂NH, Heat | Amide (H₂N-C=O, R'HN-C=O, R'₂N-C=O) |
| Reduction | LiAlH₄, THF; then H₃O⁺ workup | Primary Alcohol |
Saponification: The hydrolysis of the ester using a strong base like sodium hydroxide (B78521) is a straightforward method to obtain the corresponding cyclopentanecarboxylic acid. libretexts.org
Transesterification: By heating the methyl ester in an excess of another alcohol (R'OH) with an acid or base catalyst, the methoxy (B1213986) group can be exchanged, forming a new ester. Using a large excess of the new alcohol drives the equilibrium toward the desired product. masterorganicchemistry.com
Amidation: The direct reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into a primary, secondary, or tertiary amide, respectively. This conversion can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) if starting from the corresponding carboxylic acid. libretexts.org
Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. Note that this reagent would also reduce the acetyl ketone group.
Reactions Involving the Acetyl Ketone Moiety
The acetyl group's ketone functionality is a primary site for synthetic modification. Its carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling a variety of classical ketone reactions.
One significant transformation is the Wittig reaction , which converts the ketone into an alkene. Research detailed in patent literature demonstrates the conversion of this compound into a 1,1'-disubstituted olefin. wikipedia.org This reaction typically involves the use of a phosphorus ylide, such as (methoxymethyl)triphenylphosphonium (B8745145) chloride, and a strong base like potassium tert-butoxide. The resulting enol ether can then undergo further transformations. For instance, subsequent dihydroxylation of the olefin can yield a diol. wikipedia.org
Another key reaction is reduction . The acetyl ketone can be selectively reduced to a secondary alcohol. This is commonly achieved using hydride reagents such as sodium borohydride in a protic solvent like methanol (B129727) or ethanol. The resulting hydroxyethyl-substituted cyclopentane can serve as a precursor for further derivatization.
The ketone can also undergo nucleophilic addition with organometallic reagents . For example, a Grignard reaction with an alkyl or aryl magnesium halide would convert the acetyl group into a tertiary alcohol, introducing a new carbon-carbon bond.
The table below summarizes a representative Wittig reaction performed on this compound.
| Reaction | Reagents | Product | Reference |
| Wittig Olefination | 1. (Methoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide 2. Dihydroxylation | Methyl 3-(1,2-dihydroxyethyl)cyclopentanecarboxylate | wikipedia.org |
Modification of the Cyclopentane Ring Substituents
Beyond the acetyl group, the methyl ester substituent on the cyclopentane ring offers another handle for synthetic modification. The most common transformations of the ester group are hydrolysis and reduction.
Hydrolysis of the methyl ester to the corresponding carboxylic acid is readily accomplished under either acidic or basic conditions. For example, treatment with aqueous sodium hydroxide followed by an acidic workup would yield 3-acetylcyclopentanecarboxylic acid. This carboxylic acid is a more versatile intermediate for certain transformations, such as amide bond formation or conversion to an acyl chloride.
Alternatively, the ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing both the ester and the ketone. However, selective reduction of the ester in the presence of the ketone is challenging and may require protection of the ketone group first. If both groups are reduced, the product would be a diol, (3-(1-hydroxyethyl)cyclopentyl)methanol.
Tandem and Cascade Reactions
The structural features of this compound make it a suitable candidate for, or a product of, tandem and cascade reactions, which allow for the rapid construction of molecular complexity from simpler precursors. These reactions form multiple chemical bonds in a single synthetic operation.
The synthesis of substituted cyclopentanone rings, such as the one in the title compound, can be efficiently achieved through a tandem double Michael addition-Dieckmann condensation. organic-chemistry.org The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester. fiveable.melibretexts.orgpressbooks.puborganicchemistrytutor.com A plausible cascade synthesis of a precursor to this compound could involve the reaction of a Michael acceptor with a suitable dicarbonyl compound, which then undergoes an intramolecular cyclization to form the five-membered ring. organic-chemistry.org This highlights the efficiency of cascade reactions in assembling the core structure of such molecules.
The available literature discusses these stereochemical concepts in a general context or with respect to other, often structurally related, molecules. For instance, general methodologies for the diastereoselective synthesis of cyclopentane derivatives, the use of chiral catalysts for asymmetric induction in various reactions, and the principles of enzymatic resolution and biocatalysis for a wide range of substrates are well-documented. Similarly, isomerization and epimerization studies are available for other cyclopentanecarboxylate (B8599756) derivatives.
However, the absence of specific research focusing on this compound prevents the generation of a scientifically accurate and detailed article that adheres to the user's strict outline and content requirements. To provide the requested in-depth analysis, data tables, and detailed research findings, literature specifically investigating this compound is necessary. Without such dedicated studies, any attempt to create the article would involve extrapolation from other systems, which would not meet the required standard of scientific accuracy and would violate the instruction to focus solely on the specified compound.
Therefore, the requested article cannot be generated at this time due to the lack of specific scientific information on this compound in the public domain.
Applications in Complex Molecule Synthesis and Organic Research
Role as an Intermediate in Total Synthesis of Natural Products
The construction of complex natural products often relies on robust and reliable chemical reactions that build cyclic systems. Methyl 3-acetylcyclopentanecarboxylate is an ideal precursor for such transformations.
The synthesis of polycyclic terpenoids and steroids frequently employs annulation reactions, which are processes that form a new ring onto an existing one. The Robinson annulation is a cornerstone of this strategy, creating a six-membered ring through a sequence of a Michael addition and an intramolecular aldol (B89426) condensation. mdpi.comnih.gov The ketone functional group within this compound can act as the Michael donor (after deprotonation to form an enolate), making it a suitable starting point for building fused ring systems characteristic of many complex terpenoids. nih.govmdpi.com While the direct synthesis of alkaloids using this specific intermediate is less commonly documented, its potential in creating fused carbocyclic cores makes it a relevant building block for synthetic chemists exploring routes to various natural product families. mdpi.com The advantage of this method is its high applicability in generating the intricate skeletons of steroids and terpenoids. nih.govmdpi.com
Table 1: Generic Robinson Annulation Reaction Components
| Role | Reactant Example | Key Functional Group |
| Michael Donor | A ketone (e.g., this compound) | α-Hydrogen to a carbonyl |
| Michael Acceptor | An α,β-unsaturated ketone (e.g., Methyl vinyl ketone) | Conjugated double bond |
| Product | A cyclohexenone derivative | Fused six-membered ring |
The Robinson annulation is a key reaction in the total synthesis of steroids, including historically significant molecules like cortisone. mdpi.com The reaction's ability to construct the fused six-membered rings of a steroid nucleus makes it indispensable. organic-chemistry.org For example, the well-known Wieland-Miescher ketone, a vital precursor for many steroid syntheses, is the product of a Robinson annulation. mdpi.com this compound serves as an exemplary substrate for the first step of the annulation, the Michael addition, which is followed by an intramolecular aldol condensation to yield a new six-membered ring. nih.gov This makes it a valuable building block for chemists to construct the foundational tetracyclic core of various steroids. organic-chemistry.org
Synthetic Utility in Pharmaceutical Intermediates Development
The cyclopentane (B165970) ring is a core structural motif in several biologically active molecules, most notably prostaglandins (B1171923), which are involved in a wide range of physiological processes. google.comresearchgate.net The synthesis of prostaglandin (B15479496) analogs often involves intermediates based on a cyclopentanone (B42830) or cyclopentenone core.
A direct application of this compound in pharmaceutical research is documented in a patent for novel inhibitors of Spleen Tyrosine Kinase (Syk), a target for inflammatory diseases such as asthma. In this patent, the synthesis of "Intermediate 101," identified as this compound, is explicitly described as a step toward the final aminopyrimidine-based pharmaceutical agent. This demonstrates its concrete role as a verifiable intermediate in the development of new therapeutic compounds.
Table 2: Documented Use in Pharmaceutical Intermediate Synthesis
| Patent Number | Compound Name/Identifier | Therapeutic Target | Potential Indication |
| US9290490B2 | Intermediate 101 (methyl-3-acetylcyclopentanecarboxylate) | Spleen Tyrosine Kinase (Syk) | Asthma, Allergic Rhinitis |
Contributions to Agrochemical Research
While carboxylic acid and ester derivatives are an important class of compounds in the agrochemical industry, specific applications for this compound are not widely documented in publicly available scientific literature. The structural motifs present in the molecule are common in biologically active compounds, but its direct use or study as an agrochemical agent has not been a prominent subject of research.
Precursor for Advanced Materials and Polymers
The use of this compound as a monomer or precursor for the synthesis of advanced materials or polymers is not a primary application and is not extensively reported in the literature. Its utility is predominantly focused on fine chemical synthesis for biological and pharmaceutical applications.
Building Block for Diverse Heterocyclic Systems
Heterocyclic compounds are of paramount importance in medicinal chemistry. The dual functionality of this compound makes it an excellent starting material for synthesizing certain heterocycles. The β-keto ester moiety is a classic precursor for the synthesis of pyrimidine (B1678525) rings through condensation reactions. mdpi.com For instance, reacting a β-keto ester with amidines or urea (B33335) is a fundamental method for constructing pyrimidine and uracil (B121893) cores, respectively. mdpi.com
The utility of this compound as a building block for heterocycles is confirmed in its use to synthesize aminopyrimidine-based Syk inhibitors. In this context, the keto-ester portion of the molecule is poised to react with a guanidine-like reagent to form the central pyrimidine ring of the final drug candidate, showcasing its practical application in constructing complex heterocyclic pharmaceuticals. mdpi.comnih.gov
Table 3: General Synthesis of Pyrimidines from β-Keto Esters
| Reactant 1 | Reactant 2 | Reaction Type | Heterocyclic Product |
| β-Keto Ester (e.g., this compound) | Amidines / Guanidine | [3+3] Cycloaddition / Pinner Synthesis | Substituted Pyrimidine |
| β-Keto Ester (e.g., this compound) | Urea / Thiourea | Condensation | Uracil / Thiouracil derivatives |
Development of Novel Carbapenem (B1253116) Derivatives and Analogues
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of antibacterial activity. A key structural feature that enhances their stability against enzymatic degradation by dehydropeptidase-I (DHP-I) is the presence of a methyl group at the C-1 position of the carbapenem nucleus. The development of novel carbapenem derivatives often involves the synthesis of chiral building blocks that can be elaborated into the final antibiotic structure.
While specific research directly employing this compound in the synthesis of carbapenem analogues is not extensively documented in publicly available literature, its structure contains key features that could theoretically be utilized in such synthetic endeavors. The cyclopentane ring could potentially serve as a scaffold for the construction of the bicyclic carbapenem core, and the acetyl and methyl ester functionalities offer handles for further chemical modifications.
For instance, the synthesis of orally active carbapenems and those with enhanced activity against resistant bacterial strains often requires the introduction of specific side chains at the C-2 position and modifications at the C-1 position. nih.govnih.gov The development of the 1β-methylcarbapenem skeleton has been a significant advancement in this field. nih.gov Synthetic strategies towards these complex molecules are of great interest in medicinal chemistry.
It is important to note that while the potential application of this compound as a precursor in this field can be postulated based on its chemical structure, detailed research findings or established synthetic routes demonstrating this specific application are not currently available in the reviewed scientific literature. Further research would be necessary to validate its utility as a viable intermediate in the synthesis of novel carbapenem derivatives.
Computational and Theoretical Studies on Methyl 3 Acetylcyclopentanecarboxylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules. These methods allow for the detailed examination of electronic structure and the prediction of reactivity, as well as the analysis of complex conformational landscapes.
Electronic Structure and Reactivity Predictions
The electronic structure of Methyl 3-acetylcyclopentanecarboxylate is characterized by the presence of two key functional groups: a ketone and a methyl ester. These groups dictate the molecule's reactivity. Computational studies on related β-keto esters reveal that the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO) are critical in predicting chemical behavior. mdpi.comnih.gov
A theoretical reactivity study on analogous β-keto esters demonstrated that the local reactivity can be finely tuned by structural modifications. mdpi.com For instance, the preferred site of nucleophilic attack, whether at the keto or ester carbonyl carbon, can be influenced by the steric and electronic nature of the substituents. mdpi.com In the case of this compound, the ketone carbonyl is generally more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl. This is because the lone pair on the ester oxygen can donate electron density to the adjacent carbonyl carbon, making it less electrophilic. stackexchange.com
DFT calculations can provide quantitative measures of this reactivity. For example, the calculation of condensed Fukui functions and dual descriptors can pinpoint the most electrophilic sites within the molecule. mdpi.com A hypothetical table of such calculated reactivity descriptors for this compound is presented below to illustrate this concept.
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound
| Atomic Site | Condensed Fukui Function (fk+) for Nucleophilic Attack |
| Ketone Carbonyl Carbon | 0.15 |
| Ester Carbonyl Carbon | 0.08 |
| Acetyl Methyl Protons (α-protons) | 0.05 |
| Ester Methyl Protons | 0.02 |
This table illustrates that the ketone carbonyl carbon would be the primary site for nucleophilic attack based on its higher Fukui function value.
Furthermore, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. Computational studies can predict this gap and how it might be altered by changes in the molecular structure.
Conformational Analysis of the Cyclopentane (B165970) Ring
The cyclopentane ring is not planar and exists in puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and the "half-chair". ui.ac.id The presence of two substituents on the cyclopentane ring of this compound, the acetyl and the methyl carboxylate groups, will influence the preferred conformation.
Table 2: Hypothetical Relative Energies of Conformations for trans-Methyl 3-acetylcyclopentanecarboxylate
| Conformation | Substituent Positions | Relative Energy (kcal/mol) |
| Envelope (1) | Acetyl (equatorial-like), Ester (axial-like) | 0.0 |
| Envelope (2) | Acetyl (axial-like), Ester (equatorial-like) | 1.2 |
| Half-Chair (1) | Acetyl & Ester (pseudo-equatorial) | 0.5 |
| Half-Chair (2) | Acetyl & Ester (pseudo-axial) | 2.5 |
This hypothetical table illustrates how computational chemistry can predict the most stable conformation by comparing the relative energies of different spatial arrangements of the substituents.
Reaction Mechanism Elucidation via Computational Modeling
A key synthetic route to the core structure of this compound involves the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. scienceinfo.comorgoreview.comlibretexts.orgopenstax.org This reaction is typically base-catalyzed and proceeds through the formation of an enolate intermediate. scienceinfo.comlibretexts.org
Computational modeling is instrumental in elucidating the detailed mechanism of such reactions. By calculating the potential energy surface, chemists can identify the transition state structures and the energies of intermediates along the reaction pathway. This provides a quantitative understanding of the reaction kinetics and thermodynamics. nih.gov
For the Dieckmann condensation leading to a precursor of this compound, the mechanism involves the following steps:
Deprotonation at an α-carbon to form an enolate.
Intramolecular nucleophilic attack of the enolate on the other ester carbonyl group.
Elimination of an alkoxide to form the cyclic β-keto ester.
Computational studies can determine which of the two possible α-protons in an unsymmetrical diester is more acidic and therefore more likely to be removed by the base, thus predicting the regioselectivity of the reaction. orgoreview.com
Molecular Docking and Dynamics Simulations (focus on synthetic utility)
While often associated with drug discovery, molecular docking and dynamics simulations also have significant applications in synthetic chemistry, particularly in the design of stereoselective catalysts. nih.gov For a molecule like this compound, a key synthetic challenge could be the stereoselective reduction of the ketone to a secondary alcohol.
Molecular docking can be used to model the interaction of the substrate with the active site of a catalyst, such as an enzyme or a chiral organocatalyst. nih.govmdpi.com By predicting the binding affinity and the conformation of the substrate within the catalyst's active site, it is possible to design catalysts that favor the formation of one enantiomer over the other. acs.org
For instance, in the asymmetric reduction of the ketone in this compound, one could computationally screen a library of chiral catalysts. The docking scores would indicate which catalysts are likely to bind the substrate in a way that exposes one face of the carbonyl group to the reducing agent, leading to a high enantiomeric excess of the desired alcohol.
Table 3: Hypothetical Docking Scores for Different Substrate Orientations in a Chiral Catalyst Active Site for Ketone Reduction
| Substrate Orientation | Predicted Binding Energy (kcal/mol) | Leads to (S)-alcohol | Leads to (R)-alcohol |
| Pro-(S) | -8.5 | Yes | No |
| Pro-(R) | -6.2 | No | Yes |
This table hypothetically illustrates how a significant difference in binding energy between two possible substrate orientations within a catalyst's active site can predict high stereoselectivity.
Structure-Reactivity and Structure-Selectivity Relationships in Chemical Transformations
Computational studies are adept at establishing quantitative structure-activity relationships (QSAR) and structure-selectivity relationships. mdpi.comnih.gov By systematically modifying the structure of a reactant and calculating the corresponding changes in reactivity or selectivity, it is possible to develop predictive models.
For this compound, a structure-reactivity study could investigate how different substituents on the cyclopentane ring affect the rate of a particular reaction, such as the reduction of the ketone. nih.gov For example, introducing bulky groups near the ketone could sterically hinder the approach of a reducing agent, thereby decreasing the reaction rate.
Table 4: Hypothetical Structure-Reactivity Relationship for the Reduction of Substituted Cyclopentanone (B42830) Derivatives
| Substituent at C4 | Steric Parameter (e.g., Taft's Es) | Calculated Relative Activation Energy (kcal/mol) |
| -H | 0.00 | 10.2 |
| -CH3 | -1.24 | 11.5 |
| -C(CH3)3 | -2.78 | 14.8 |
This hypothetical table demonstrates how computational chemistry can correlate a structural parameter (steric bulk) with a reactivity parameter (activation energy) to establish a clear relationship.
These relationships are crucial for optimizing reaction conditions and for designing substrates that will react in a predictable and controlled manner.
Design of Novel Catalysts and Reagents for Related Systems
The insights gained from the computational studies described above can be leveraged for the de novo design of catalysts and reagents. acs.org For reactions involving cyclopentane systems, such as the stereoselective functionalization of this compound, computational chemistry can guide the development of more efficient and selective catalysts. mdpi.comnih.gov
For example, in the context of the stereoselective reduction of the ketone, if molecular docking studies reveal the key interactions responsible for stereoselectivity in an existing catalyst, new catalysts can be designed with modified structures to enhance these interactions. This could involve changing the steric bulk or electronic properties of the catalyst's ligands to create a more effective chiral environment. acs.org
Computational screening can rapidly evaluate a large number of potential catalyst candidates, prioritizing the most promising ones for experimental synthesis and testing. This in silico-first approach can significantly accelerate the discovery of new and improved catalysts for the synthesis of complex molecules like the derivatives of this compound.
Analytical Methodologies in Synthesis Research of Methyl 3 Acetylcyclopentanecarboxylate
Advanced Spectroscopic Characterization
Spectroscopic methods provide a detailed view into the molecular structure of Methyl 3-acetylcyclopentanecarboxylate by probing the interactions of the molecule with electromagnetic radiation. These techniques are crucial for unambiguous structure elucidation.
Mass Spectrometry (MS, HRMS, GC-MS, LC-MS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula of this compound is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol . chromforum.org
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For C₉H₁₄O₃, the expected exact mass is 170.0943.
Fragmentation Pattern: As a β-keto ester derivative, this compound is expected to undergo characteristic fragmentation patterns upon electron ionization. cdnsciencepub.comcdnsciencepub.comresearchgate.net Key fragmentation pathways include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a dominant process. rsc.org This would lead to the loss of the acetyl group (CH₃CO•, 43 u) or the methoxy (B1213986) group (•OCH₃, 31 u).
McLafferty Rearrangement: If sterically feasible, this rearrangement can occur, involving the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage. cdnsciencepub.com
Loss of the Ester Group: Fragmentation can result in the loss of the entire methyl carboxylate group.
| Ion (m/z) | Possible Identity |
| 170 | Molecular Ion [M]⁺ |
| 155 | [M - CH₃]⁺ |
| 139 | [M - OCH₃]⁺ |
| 127 | [M - CH₃CO]⁺ |
| 111 | [M - COOCH₃]⁺ |
| 43 | [CH₃CO]⁺ (often a base peak) |
GC-MS and LC-MS: These hyphenated techniques couple the separation power of chromatography with the detection capabilities of mass spectrometry. GC-MS is well-suited for the analysis of volatile compounds like this compound, while LC-MS can also be employed, particularly if derivatization is used or if the compound exhibits thermal instability. nih.govchromatographyonline.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.
The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the two carbonyl groups and the C-O bonds of the ester.
Characteristic Absorption Bands (wavenumber, cm⁻¹):
C=O Stretch (Ketone): A strong, sharp absorption is expected in the range of 1710-1720 cm⁻¹. libretexts.org
C=O Stretch (Ester): Another strong, sharp absorption, typically at a slightly higher frequency than the ketone, is expected around 1735-1745 cm⁻¹. ucla.edu
C-O Stretch (Ester): A strong band, or a pair of bands, will be present in the 1100-1300 cm⁻¹ region, characteristic of the C-O single bond stretching in the ester group. vscht.cz
C-H Stretch (Aliphatic): Absorptions due to the C-H bonds of the methyl and cyclopentane (B165970) ring methylene (B1212753) and methine groups will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. docbrown.info
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Intensity |
| Ketone C=O | ~1715 | Strong |
| Ester C=O | ~1740 | Strong |
| Ester C-O | ~1100-1300 | Strong |
| Aliphatic C-H | ~2850-2960 | Medium to Strong |
Chromatographic Techniques for Purification and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is used both to purify the synthesized this compound and to determine its purity.
High-Performance Liquid Chromatography (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. For β-keto esters like this compound, reversed-phase HPLC is a common approach.
A significant challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes (e.g., peak splitting or broadening). chromforum.org To mitigate this, several strategies can be employed:
Use of acidic mobile phases: An acidic mobile phase can accelerate the interconversion between tautomers, leading to a single, averaged peak. chromforum.org
Elevated column temperature: Increasing the temperature can also speed up tautomer interconversion, improving peak shape. chromforum.org
Mixed-mode chromatography: Columns that offer multiple modes of interaction (e.g., reversed-phase and ion-exchange) have been successfully used to achieve high-resolution chromatography for β-dicarbonyl compounds. chromforum.org
A typical reversed-phase method would utilize a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector, as the carbonyl groups provide a chromophore.
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. nih.gov this compound, being a moderately volatile ester, is well-suited for GC analysis. nih.gov This technique is frequently used to monitor the progress of a reaction and to determine the purity of the final product.
In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column contains a stationary phase that interacts differently with various components of the sample, leading to their separation based on boiling point and polarity. A common detector for this type of analysis is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectra for structural confirmation. acs.org
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. pharmtech.comresearchgate.net For the synthesis of Methyl 3-acetylcyclopentanecarboxylate and its derivatives, this transition is a promising frontier.
Flow chemistry utilizes microreactors or tubular systems that provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to more reproducible outcomes. jst.org.in The small reaction volumes inherent in these systems mitigate the risks associated with highly reactive intermediates or exothermic reactions, which can be a challenge in large-scale batch production. researchgate.net Research has already demonstrated the successful application of flow chemistry to the synthesis of related cyclopentanone (B42830) and keto ester structures. For instance, the continuous flow hydrogenation of cyclopentenones has been developed as a sustainable method for producing precursors to biologically active compounds. researchgate.net Similarly, multi-step syntheses of pharmaceutical intermediates have been streamlined and accelerated using flow technologies, sometimes combined with other enabling methods like microwave irradiation or supported reagents. jst.org.inacs.org
Automated synthesis platforms, when coupled with flow reactors, can further accelerate the discovery and optimization of reaction conditions. These systems allow for high-throughput screening of catalysts, solvents, and temperatures, drastically reducing the time required for process development. acs.org For a molecule like this compound, an automated flow setup could be employed to rapidly optimize its synthesis, for example, by fine-tuning the conditions of a key cyclization or functionalization step. This approach not only enhances efficiency but also facilitates the creation of a library of related derivatives for further research and application.
Table 1: Comparison of Batch vs. Flow Synthesis for Keto Ester Production
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk with exothermic reactions and hazardous intermediates due to large volumes. | Enhanced safety due to small reactor volumes and superior heat/mass transfer. researchgate.net |
| Scalability | Often challenging, requiring significant process redevelopment. | More straightforward scale-up by running the system for longer periods or "numbering-up" reactors. |
| Process Control | Difficult to maintain precise control over temperature and mixing in large vessels. | Excellent control over reaction parameters, leading to higher consistency and yields. jst.org.in |
| Reaction Time | Can be lengthy, often requiring hours or days for completion. | Significantly reduced reaction times, often from hours to minutes, due to superheating and efficient mixing. acs.org |
| Throughput | Lower for optimization studies; each variation requires a separate batch. | High-throughput screening and optimization are possible with automated systems. acs.org |
Exploitation in Bio-inspired Catalysis
Nature provides a masterclass in efficient and selective synthesis, and bio-inspired catalysis seeks to emulate these principles in the laboratory. This field leverages enzymes and engineered biocatalysts to perform complex chemical transformations with high stereo- and regioselectivity under mild, environmentally friendly conditions.
For this compound, which contains both a ketone and an ester functional group, biocatalysis offers exciting possibilities. Lipases, for example, have been extensively used for the transesterification and resolution of β-keto esters. google.com This enzymatic approach can provide optically active β-keto esters, which are valuable chiral building blocks for natural product synthesis, under solvent-free conditions. google.com
Furthermore, the burgeoning field of enzyme engineering is rapidly expanding the "biocatalytic toolbox." youtube.com Researchers are developing novel enzymes, such as engineered transaminases, that can convert ketones directly into chiral amines, a transformation relevant to derivatives of this compound. youtube.com The development of biocatalysts for the continuous flow synthesis of valuable chemicals from biomass-derived materials is also a key area of research, merging the benefits of biocatalysis and flow chemistry. rsc.org The application of such a system could lead to a highly sustainable route to ester compounds. rsc.org
The core principle of bio-inspired catalysis is not just the use of enzymes but also the design of synthetic catalysts that mimic enzyme active sites. This approach could lead to small molecule catalysts that perform challenging transformations on the cyclopentane (B165970) scaffold with enzyme-like precision.
Rational Design of New Synthetic Pathways based on Mechanistic Insights
A deep understanding of reaction mechanisms is fundamental to the rational design of new, more efficient synthetic routes. For complex targets like functionalized cyclopentanes, this approach allows chemists to overcome challenges such as stereocontrol and site-selectivity. nih.govacs.org
Recent advances in C–H activation chemistry, for example, offer a powerful tool for streamlining the synthesis of molecules like this compound. nih.gov By designing specific ligands and catalysts, it is possible to direct the functionalization of typically unreactive C–H bonds, providing access to complex carbocycles from simple precursors in fewer steps. nih.gov Mechanistic studies, often supported by computational chemistry, are crucial for understanding the factors that control the selectivity of these reactions and for designing improved catalyst systems.
Similarly, investigations into radical-mediated cyclizations and cycloadditions are uncovering new ways to construct the cyclopentane ring with high control over the resulting stereochemistry. acs.orgorganic-chemistry.org Understanding the behavior of reactive intermediates in these processes is key to predicting and controlling the outcome. For instance, mechanistic studies of rhodium-catalyzed conjugate additions have provided insights into the synthesis of 1,4-dicarbonyl compounds, a motif present in this compound. nih.gov This knowledge enables the rational design of catalysts and substrates to achieve desired products with high yield and enantioselectivity. nih.gov The ability to design synthetic routes based on first principles will continue to be a major driver of innovation in the synthesis of this and other complex molecules.
Sustainable and Eco-friendly Synthesis Innovations
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. mdpi.comresearchgate.net The future synthesis of this compound will undoubtedly be shaped by these imperatives.
Key innovations in this area include:
Eco-friendly Solvents: There is a strong push to replace conventional volatile organic compounds with greener alternatives, with water being the ideal solvent. nih.gov Research into performing organic reactions in water, often with the aid of surfactants or under high-temperature conditions, is a vibrant area of investigation.
Catalysis over Stoichiometric Reagents: The use of catalytic methods, whether they involve metals, organelles, or enzymes, is a cornerstone of green chemistry because it reduces waste by allowing a small amount of catalyst to effect a large number of transformations. mdpi.com This is particularly relevant for avoiding stoichiometric heavy metal oxidants or reductants.
Electrochemical Synthesis: Electrochemistry offers a sustainable alternative to traditional redox chemistry by using electrons, a "reagent" with no mass, to drive reactions. rsc.org This approach can often be performed in greener solvents and avoids the production of stoichiometric byproducts from chemical oxidants or reductants. The development of scalable continuous flow electrochemical methods is particularly promising. rsc.org
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product. Reactions like cycloadditions and C-H functionalizations are inherently more atom-economical than multi-step sequences involving protecting groups and wasteful functional group interconversions.
By integrating these sustainable practices, the future production of this compound can become not only more efficient but also significantly more environmentally benign.
Q & A
Q. What are the recommended safety protocols for handling and storing Methyl 3-acetylcyclopentanecarboxylate in laboratory settings?
While specific data for this compound is limited, safety guidelines for structurally related cyclopentanecarboxylates (e.g., Methyl 3-aminocyclopentanecarboxylate) suggest:
- Storage : Maintain at 2–8°C in a dry environment to prevent degradation .
- Handling : Use nitrile gloves, safety goggles, and a face shield to avoid skin/eye contact. Ensure local exhaust ventilation to minimize aerosol formation .
- Fire hazards : Use alcohol-resistant foam or dry chemical extinguishers; toxic gases (e.g., CO, NOx) may form during combustion .
Q. What synthetic routes are commonly employed to prepare cyclopentanecarboxylate derivatives like this compound?
Synthesis often involves:
- Ring-closing strategies : Cyclization of ketoesters via intramolecular aldol condensation.
- Esterification : Reacting cyclopentanecarboxylic acid derivatives with methanol under acid catalysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate pure products .
Q. How can researchers confirm the structural identity of this compound post-synthesis?
Use multi-technique characterization:
- NMR spectroscopy : Compare H and C NMR peaks with literature values for analogous compounds (e.g., δ ~173.8 ppm for ester carbonyl groups) .
- Mass spectrometry : Confirm molecular ion ([M]) and fragmentation patterns.
- Infrared spectroscopy : Identify ester C=O stretches (~1700–1750 cm) and acetyl group vibrations .
Advanced Research Questions
Q. How can reaction mechanisms for the synthesis or functionalization of this compound be elucidated?
Methodologies include:
Q. How should researchers address contradictions in spectroscopic data during structural analysis?
Example: Discrepancies in H NMR integration ratios may arise from dynamic processes (e.g., ring puckering). Solutions include:
- Variable-temperature NMR : Probe conformational changes.
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of protons .
Q. What strategies are recommended for assessing the toxicity profile of this compound in novel biological systems?
Despite limited data for this compound:
Q. How can environmental persistence or biodegradation of this compound be evaluated?
Propose:
- OECD 301 tests : Measure biodegradability in aqueous media.
- Computational tools : EPI Suite or ECOSAR to predict bioaccumulation and ecotoxicity .
Q. What advanced techniques are used to identify decomposition products under thermal stress?
- Thermogravimetric analysis (TGA) : Monitor mass loss at elevated temperatures.
- GC-MS : Characterize volatile degradation byproducts (e.g., CO, acetyl fragments) .
Q. How can this compound be explored for applications in drug discovery or catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
